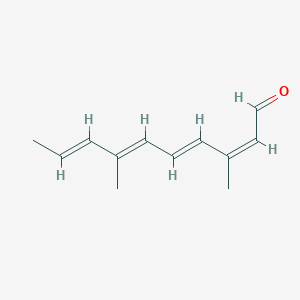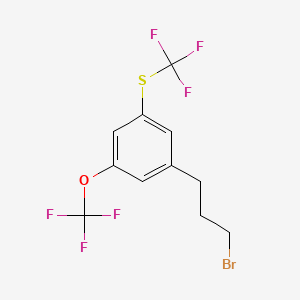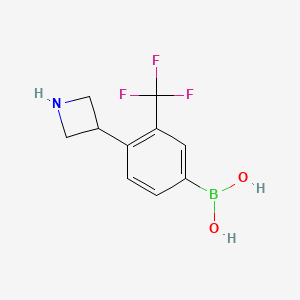
(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The compound contains an azetidine ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block for various chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the coupling of an azetidine derivative with a trifluoromethyl-substituted phenylboronic acid. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is performed under mild conditions using a palladium catalyst, a base, and an appropriate solvent . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent quality. The use of advanced catalytic systems and automated reactors can further enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The azetidine ring can be reduced under specific conditions to yield different nitrogen-containing compounds.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions include boronic esters, amines, alcohols, and other functionalized derivatives. These products can be further utilized in various chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
(4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of (4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for enzyme inhibition and molecular recognition. The azetidine ring and trifluoromethyl group contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Azetidin-3-yl)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
(3-(Trifluoromethyl)phenyl)boronic acid: Lacks the azetidine ring, affecting its stability and interaction with biological targets.
(4-(Azetidin-3-yl)-3-(methyl)phenyl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, leading to variations in chemical properties and uses.
Uniqueness
The presence of both the azetidine ring and the trifluoromethyl group in (4-(Azetidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid makes it unique among boronic acid derivatives. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H11BF3NO2 |
|---|---|
Molekulargewicht |
245.01 g/mol |
IUPAC-Name |
[4-(azetidin-3-yl)-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BF3NO2/c12-10(13,14)9-3-7(11(16)17)1-2-8(9)6-4-15-5-6/h1-3,6,15-17H,4-5H2 |
InChI-Schlüssel |
WMIIGBRAKPSQLT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C2CNC2)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


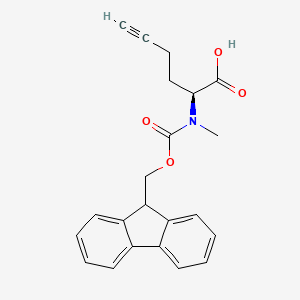
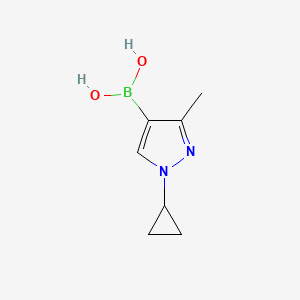
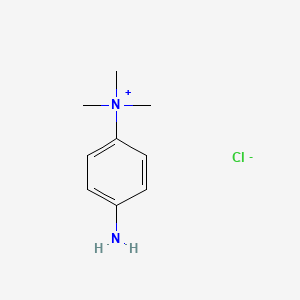



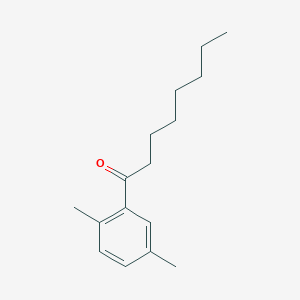

![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
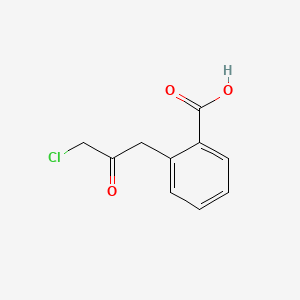

![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)
